1-(Ethylsulfanyl)-4-(4-methoxyphenyl)phthalazine
Overview
Description
1-(Ethylsulfanyl)-4-(4-methoxyphenyl)phthalazine is an organic compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a fused benzene and pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-4-(4-methoxyphenyl)phthalazine typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and phthalic anhydride.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and suitable leaving groups.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, using methoxybenzene and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-4-(4-methoxyphenyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-4-(4-methoxyphenyl)phthalazine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The ethylsulfanyl and methoxyphenyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(Methylsulfanyl)-4-(4-methoxyphenyl)phthalazine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-(Ethylsulfanyl)-4-(4-hydroxyphenyl)phthalazine: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness: 1-(Ethylsulfanyl)-4-(4-methoxyphenyl)phthalazine is unique due to the specific combination of the ethylsulfanyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-ethylsulfanyl-4-(4-methoxyphenyl)phthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-21-17-15-7-5-4-6-14(15)16(18-19-17)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKBQENDTDRWKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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